
Aceclidine hydrochloride
Overview
Description
Aceclidine hydrochloride (C₉H₁₆ClNO₂; molecular weight 205.68) is a synthetic cholinergic agonist and muscarinic acetylcholine receptor (mAChR) partial agonist . Initially synthesized in the 1960s by Rubitzov and Miklina, it was later developed as a therapeutic agent for glaucoma under the trade name Glaucostat . Its primary mechanism involves binding to mAChRs in the iris sphincter and ciliary muscles, inducing miosis (pupil constriction) and enhancing aqueous humor outflow, thereby reducing intraocular pressure (IOP) . Unlike acetylcholine, aceclidine is chemically stable, with superior corneal penetration and a longer shelf life, making it a practical alternative to pilocarpine in Europe and Russia .
Preparation Methods
Chemical Identity and Structural Considerations
Molecular Architecture
Aceclidine hydrochloride (C₉H₁₆ClNO₂) features a bicyclic quinuclidine core (1-azabicyclo[2.2.2]octane) with an acetyloxy group at position 3 and hydrochloride counterion. The stereochemical configuration at C3 determines pharmacological activity, necessitating enantioselective synthesis for therapeutic applications.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 205.68 g/mol | |
CAS Registry | 6109-70-2 | |
Solubility (H₂O) | 10 mg/mL (PBS, pH 7.2) | |
Optical Rotation | [α]²⁵_D = +46° (1N HCl) |
Synthetic Challenges
The quinuclidine system's rigid bicyclic structure complicates functionalization at C3, requiring specialized esterification strategies. Racemization risks during synthesis demand mild reaction conditions, while the hydrochloride salt's hygroscopicity necessitates anhydrous workup.
Enzymatic Resolution Methodology
Racemic Substrate Preparation
The synthesis commences with racemic quinuclidinol (3-hydroxyquinuclidine), esterified using butyric anhydride in pyridine (80% yield):
$$ \text{Quinuclidinol} + (\text{CH}3\text{CH}2\text{CH}2\text{CO})2\text{O} \xrightarrow{\text{Pyridine}} 3\text{-Butyroxyquinuclidine} $$
Key Conditions :
- Reflux for 2 hours at 110°C
- Vacuum distillation (96°C at 1 mmHg)
- Pyridine acts as both base and azeotropic agent
Stereoselective Hydrolysis
Butyrylcholinesterase (EC 3.1.1.8) from equine serum achieves enantiomeric resolution through kinetic discrimination:
Reaction Setup :
- 10 g racemic butyroxyquinuclidine
- 50 mg enzyme (4 U/mg protein)
- Phosphate buffer (0.02 M, pH 7.0)
- 40°C with pH stat control
Table 2: Enzymatic Process Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 38-42°C | ±5% yield |
pH | 6.8-7.2 | ±8% ee |
Reaction Time | 36-48 hours | Complete conversion |
The enzyme selectively hydrolyzes the (-)-enantiomer, leaving (+)-butyroxyquinuclidine intact (98% ee).
Chromatographic Separation
Neutral alumina chromatography (250 g, activity I) separates hydrolyzed alcohol from unreacted ester:
Elution Protocol :
- Chloroform elutes (+)-butyroxyester (800 mL volume)
- Methanol recovers (-)-quinuclidinol (800 mL volume)
- Evaporation yields crystalline (+)-quinuclidinol (60% yield)
Critical Factors :
- Particle size: 63-200 µm
- Flow rate: 4 mL/min
- Loading capacity: 40 mg/g alumina
Final Esterification
Acetic anhydride converts resolved (+)-quinuclidinol to aceclidine:
$$ (+)\text{-Quinuclidinol} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{Aceclidine} $$
Reaction Optimization :
- Solvent-free conditions
- 2-hour reaction at 80°C
- Quantitative conversion monitored by TLC
Chemical Synthesis Approaches
Direct Amination Strategy
Early routes employed quinuclidine-3-ol treatment with acetyl chloride in dichloromethane:
Limitations :
- 45% maximum yield due to O/N acetyl migration
- Requires costly chiral auxiliaries for enantiocontrol
Resolution via Diastereomeric Salts
Tartaric acid derivatives separate enantiomers through crystallography:
Process :
- Racemic aceclidine reacted with L-(+)-di-p-toluoyltartaric acid
- Sequential crystallizations from ethanol/water
- 55% ee achieved after three recrystallizations
Economic Constraints :
- 30% net yield after salt decomposition
- High solvent consumption (5 L/kg product)
Emerging Methodologies
Continuous Flow Enzymatic Reactors
Microfluidic systems enhance enzymatic resolution efficiency:
Advantages :
- 90% conversion in 8 hours
- Enzyme consumption reduced by 40%
- Integrated chiral HPLC monitoring
Cyclodextrin-Assisted Crystallization
γ-Cyclodextrin inclusion complexes improve hydrochloride crystallization:
Formulation Protocol :
- 2:1 molar ratio aceclidine:cyclodextrin
- Aqueous solution at 45°C
- Slow cooling to 4°C yields 99.5% pure crystals
Table 3: Formulation Comparison
Parameter | Traditional | Cyclodextrin |
---|---|---|
Purity | 98.2% | 99.5% |
Crystal Size | 10-50 µm | 100-200 µm |
Hygroscopicity | High | Low |
Industrial-Scale Considerations
Cost Analysis
Enzymatic methods dominate commercial production despite higher initial costs:
Breakdown (Per Kilogram) :
- Raw Materials: $1,200
- Enzyme: $800
- Purification: $1,500
- Total: $3,500 (vs. $4,200 for chemical routes)
Environmental Impact
Lifecycle assessment reveals advantages of biocatalytic processes:
Metric | Enzymatic | Chemical |
---|---|---|
Carbon Footprint (kg CO₂) | 120 | 380 |
Water Usage (L) | 950 | 2,400 |
Chemical Reactions Analysis
Types of Reactions
Aceclidine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Treatment of Glaucoma
Aceclidine hydrochloride has been widely used in Europe for managing open-angle glaucoma. It functions by:
- Decreasing IOP: Through direct stimulation of the outflow tissues, it increases the facility of aqueous humor outflow .
- Dosage Form: Typically administered as a topical eye drop solution (e.g., Glaunorm, 2% aceclidine) .
Clinical Studies:
Numerous clinical trials have demonstrated its efficacy in lowering IOP compared to other treatments. For instance, a study indicated that aceclidine significantly improved IOP in patients with varying degrees of glaucoma .
Presbyopia Treatment
Recent developments have focused on aceclidine's potential for treating presbyopia. The LNZ100 formulation, containing 1.75% this compound, has shown promising results in clinical trials:
- Phase 3 Trial Results: In a Chinese study involving 300 participants aged 45-75, LNZ100 achieved statistically significant improvements in near vision without compromising distance vision .
- Efficacy Metrics:
Comparative Efficacy
The following table summarizes the comparative efficacy of aceclidine against other common treatments for glaucoma and presbyopia:
Safety and Tolerability
Clinical trials have reported that aceclidine is generally well-tolerated with minimal adverse effects. In the Phase 3 trial for presbyopia treatment, no serious treatment-related adverse events were observed .
Mechanism of Action
Aceclidine Hydrochloride exerts its effects by acting as a muscarinic acetylcholine receptor agonist. It binds to these receptors, mimicking the action of acetylcholine, leading to the contraction of the iris sphincter muscle and a subsequent decrease in intraocular pressure . This mechanism is particularly useful in the treatment of glaucoma .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Insights :
- Aceclidine’s quinuclidine structure enhances stability compared to acetylcholine’s labile ester bond .
- Unlike carbachol, aceclidine lacks a carbamate group, improving corneal penetration .
Pharmacological Profiles
Key Insights :
- Aceclidine’s partial agonism reduces systemic side effects (e.g., bradycardia) compared to full agonists like pilocarpine .
- Unlike arecoline, aceclidine lacks nicotinic receptor activity, minimizing CNS side effects .
Aceclidine vs. Pilocarpine
- Efficacy : In a double-blind study, 2% aceclidine demonstrated comparable IOP reduction to 2% pilocarpine but with fewer fluctuations in hypotensive effects .
- Safety : Aceclidine causes less ciliary spasm and headache than pilocarpine due to its partial agonism . Systemic absorption may still trigger sweating or gastrointestinal discomfort .
Aceclidine vs. Carbachol
- Penetration : Carbachol requires methyl cellulose for corneal absorption, whereas aceclidine penetrates independently .
- Tolerability : Carbachol’s stronger mAChR activation increases risks of iris cysts and retinal detachment .
Aceclidine vs. Irreversible Cholinesterase Inhibitors
- Drugs like echothiophate (phospholine iodide) prolong acetylcholine action but risk cataract formation. Aceclidine’s direct receptor activation avoids enzyme-related toxicity .
Biological Activity
Aceclidine hydrochloride is a parasympathomimetic agent primarily used in the treatment of glaucoma. It functions as a muscarinic acetylcholine receptor agonist, leading to various biological effects, particularly in ocular applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Aceclidine exerts its pharmacological effects by acting on muscarinic acetylcholine receptors (mAChRs), specifically targeting the M1, M2, M3, M4, and M5 subtypes. The primary actions include:
- Inhibition of Adenylate Cyclase : This leads to decreased levels of cyclic AMP (cAMP) within cells.
- Modulation of Ion Channels : It influences potassium channels through G-protein coupled mechanisms.
- Increase in Intraocular Pressure (IOP) Facility : Aceclidine enhances aqueous humor outflow, thereby lowering IOP, which is crucial in glaucoma management .
Pharmacological Properties
This compound has been shown to have several pharmacological properties:
- Type : Small molecule
- Molecular Weight : 60073.205 Da (M5 receptor) and 53048.65 Da (M4 receptor)
- Solubility : Soluble in organic solvents like ethanol and DMSO, with a solubility of approximately 30 mg/ml in these solvents .
Glaucoma Treatment
Aceclidine is primarily indicated for the management of open-angle glaucoma. It effectively reduces IOP by increasing the outflow facility of aqueous humor. Clinical studies have demonstrated its efficacy compared to other agents such as pilocarpine.
Study | Drug Comparison | Outcome |
---|---|---|
Yankelowitz et al. (1965) | Aceclidine vs. Pilocarpine | Significant reduction in IOP with both drugs; however, aceclidine was less potent than pilocarpine. |
Demailly (1968) | Aceclidine in chronic glaucoma | Notable improvement in outflow facility observed with aceclidine treatment. |
Recent Clinical Trials
A recent Phase 3 trial evaluated LNZ100 (1.75% aceclidine HCl) for presbyopia treatment. The results indicated:
- Rapid Onset : 84% achieved two lines or more improvement at 30 minutes.
- Long Duration : 61% maintained improvement at 10 hours post-treatment.
- Safety Profile : No serious adverse events reported .
Side Effects
While aceclidine is generally well-tolerated, some side effects can occur:
Case Studies
-
Yankelowitz Study (1965) :
- Objective: Compare the effects of aceclidine and pilocarpine on IOP.
- Results: Both drugs lowered IOP significantly; however, aceclidine showed a lesser degree of efficacy.
-
Demailly Experiment (1968) :
- Focused on chronic glaucoma patients.
- Findings indicated that aceclidine improved aqueous humor outflow but was less effective than pilocarpine.
Summary of Findings
This compound demonstrates significant biological activity through its action on muscarinic receptors, leading to effective management of intraocular pressure in glaucoma patients. Recent trials have also highlighted its potential in treating presbyopia with a favorable safety profile.
Q & A
Basic Research Questions
Q. How should Aceclidine hydrochloride solutions be prepared to ensure experimental reproducibility?
this compound exhibits solubility limitations depending on the solvent: ≤30 mg/mL in ethanol, DMSO, or dimethylformamide at room temperature . For consistent results, pre-warm solvents to ~60°C if aqueous solutions are required, as solubility in water increases at this temperature (~15 mg/mL) . Always confirm purity (>95%) via batch-specific Certificates of Analysis (COA) and store aliquots at -20°C to prevent degradation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
The compound is classified as a UN2811 toxic solid (6.1/PGIII), requiring PPE such as nitrile gloves and eye protection during handling . Immediate decontamination of spills with absorbent materials and disposal via hazardous waste channels are mandatory to avoid environmental contamination . Storage should adhere to cold chain protocols (4°C or -20°C in inert atmospheres) to maintain stability .
Q. How does the hygroscopic nature of this compound influence experimental workflows?
Moisture sensitivity necessitates the use of desiccators or controlled humidity environments during weighing and solution preparation. Pre-drying glassware and using anhydrous solvents (e.g., DMSO) can mitigate hydrolysis risks . For long-term studies, monitor solution integrity via HPLC or mass spectrometry to detect degradation products .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating Aceclidine’s selectivity across muscarinic acetylcholine receptor (mAChR) subtypes?
Use radioligand binding assays with subtype-specific antagonists (e.g., pirenzepine for M1, himbacine for M4) to quantify receptor affinity . Pair these with functional assays (e.g., calcium flux in CHO-K1 cells expressing M3 receptors) to assess efficacy. Dose-response curves (0.1–50 μM) should include positive controls (e.g., carbachol) and negative controls (vehicle-only) to validate assay robustness .
Q. How can conflicting data on Aceclidine’s intraocular pressure (IOP)-lowering efficacy be resolved?
Discrepancies in preclinical studies (e.g., Lieberman & Leopold vs. Romano) may arise from differences in administration routes (topical vs. systemic) or animal models (rabbits vs. primates) . Systematic meta-analyses should standardize parameters such as concentration (2% vs. 5% eye drops), measurement intervals, and co-administered agents (e.g., β-blockers). In vitro corneal permeability assays (e.g., Franz diffusion cells) can clarify bioavailability variations .
Q. What strategies are effective for modeling Aceclidine’s neuroprotective effects in zebrafish?
In neuromuscular junction studies, dose-dependent treatments (1–10 μM) in gan-mutant zebrafish can assess synaptic rescue efficacy . Combine immunohistochemistry (e.g., SV2 and acetylcholine receptor staining) with behavioral assays (e.g., touch-evoked escape responses) to quantify functional recovery. Include trichlormethiazide (calcium channel modulator) as a comparator to isolate cholinergic mechanisms .
Q. How should researchers address batch-to-batch variability in this compound?
Validate each batch using NMR and LC-MS to confirm structural integrity and purity (>95%) . Cross-reference EC (228-071-5) and PubChem (329825209) identifiers to ensure consistency. For critical studies (e.g., receptor binding), perform pilot experiments with multiple batches to assess reproducibility .
Q. Methodological Best Practices
- Data Reporting : Follow Beilstein Journal guidelines: detail experimental procedures (e.g., solvent preparation, storage conditions) in supplementary materials to enable replication .
- Conflict Resolution : Use Bland-Altman plots or ANOVA to statistically evaluate inter-study variability in efficacy metrics .
- Ethical Compliance : Adhere to institutional SOPs for toxicant disposal and document training certifications for personnel handling UN2811-classified compounds .
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;/h8-9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWSARSTZGNKGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2CCC1CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976587 | |
Record name | 1-Azabicyclo[2.2.2]octan-3-yl acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30976587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6109-70-2 | |
Record name | 1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6109-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aceclidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006109702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azabicyclo[2.2.2]octan-3-yl acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30976587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinuclidin-3-yl acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.519 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACECLIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B22O325Q6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.